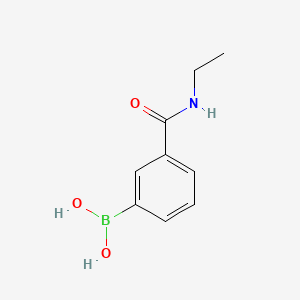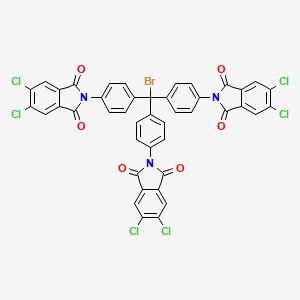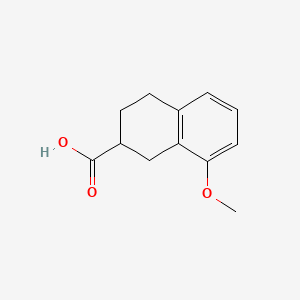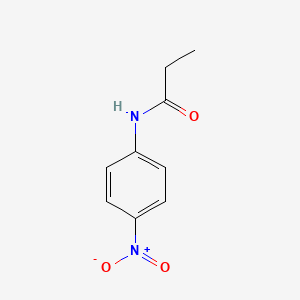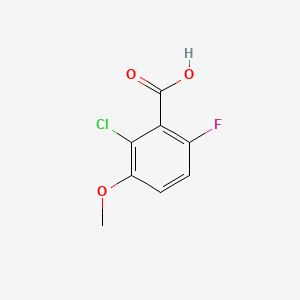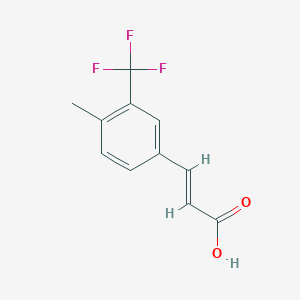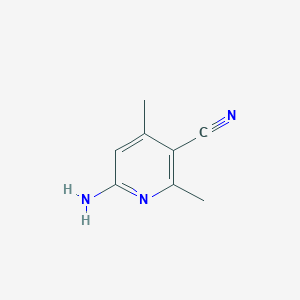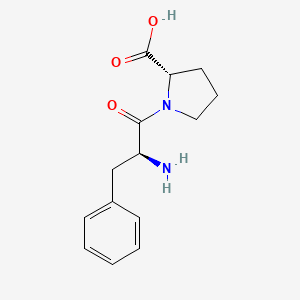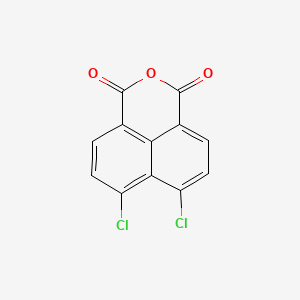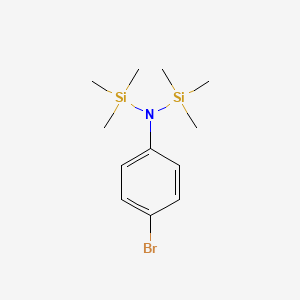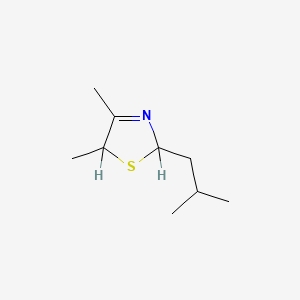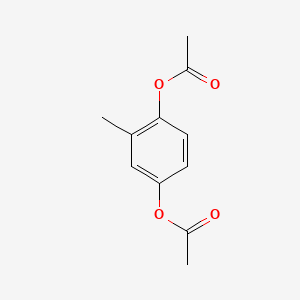![molecular formula C14Br4O6 B1587181 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone CAS No. 299962-88-2](/img/structure/B1587181.png)
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Descripción general
Descripción
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone is a complex organic compound characterized by its bromine and oxygen-rich structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone typically involves multi-step organic reactions. One common approach is the bromination of isochromene derivatives followed by oxidation steps to introduce additional bromine atoms and carbonyl groups. The reaction conditions often require stringent control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with advanced monitoring and control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone can undergo various chemical reactions, including:
Oxidation: : The compound can be further oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be employed to modify the bromine content.
Substitution: : Substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as hydrogen gas (H2) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, with modifications to the bromine and oxygen content, leading to new chemical entities with potentially different properties and applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology
In biological research, 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound's unique structure allows it to be explored as a therapeutic agent. Its derivatives may be developed into drugs targeting specific diseases, leveraging its reactivity and biological activity.
Industry
In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms and carbonyl groups can form bonds with biological macromolecules, leading to the modulation of biological processes. The specific pathways and targets depend on the derivative and the biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7-Tetrabromonaphthalene dianhydride: : This compound shares structural similarities with 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone but differs in its core structure.
This compound: : This compound is unique due to its specific arrangement of bromine and oxygen atoms, which influences its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of bromine atoms and multiple carbonyl groups, which provide it with distinct chemical properties compared to other similar compounds. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in science and industry.
Propiedades
IUPAC Name |
2,3,9,10-tetrabromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14Br4O6/c15-7-3-1-2-5(9(7)17)13(21)24-14(22)6(2)10(18)8(16)4(1)12(20)23-11(3)19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAULFUIPANQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C4=C(C(=C1C(=O)OC(=O)C2=C(C(=C3C(=O)OC4=O)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14Br4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389018 | |
| Record name | AC1MJBDI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299962-88-2 | |
| Record name | AC1MJBDI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



